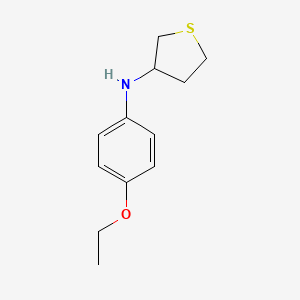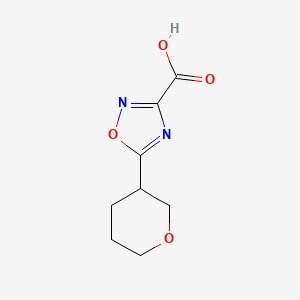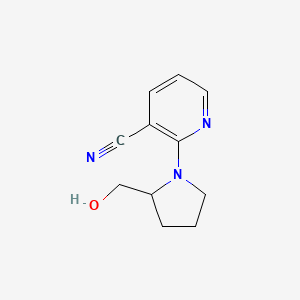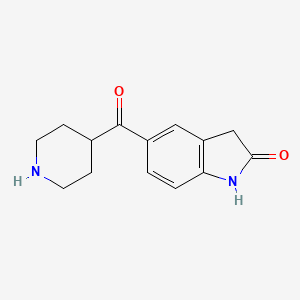
5-(Piperidine-4-carbonyl)-2,3-dihydro-1H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Piperidine-4-carbonyl)-2,3-dihydro-1H-indol-2-one is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Piperidine-4-carbonyl)-2,3-dihydro-1H-indol-2-one typically involves the reaction of an indole derivative with a piperidine derivative under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the indole and piperidine moieties. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions: 5-(Piperidine-4-carbonyl)-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different quinone derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms on the indole ring can be substituted with various functional groups to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives.
科学的研究の応用
5-(Piperidine-4-carbonyl)-2,3-dihydro-1H-indol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and antitumor properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 5-(Piperidine-4-carbonyl)-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. Additionally, it can interact with neurotransmitter receptors, making it a candidate for the treatment of neurological disorders .
類似化合物との比較
5-(Piperidine-4-carbonyl)-2,3-dihydro-1H-indole: Similar structure but lacks the carbonyl group.
2,3-Dihydro-1H-indol-2-one: Lacks the piperidine moiety.
Piperidine-4-carboxamide: Lacks the indole moiety.
Uniqueness: 5-(Piperidine-4-carbonyl)-2,3-dihydro-1H-indol-2-one is unique due to the presence of both the indole and piperidine moieties, which contribute to its diverse biological activities and potential applications in various fields. The combination of these two functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and development.
特性
分子式 |
C14H16N2O2 |
|---|---|
分子量 |
244.29 g/mol |
IUPAC名 |
5-(piperidine-4-carbonyl)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C14H16N2O2/c17-13-8-11-7-10(1-2-12(11)16-13)14(18)9-3-5-15-6-4-9/h1-2,7,9,15H,3-6,8H2,(H,16,17) |
InChIキー |
KGMGXJSYTKIRAE-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1C(=O)C2=CC3=C(C=C2)NC(=O)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


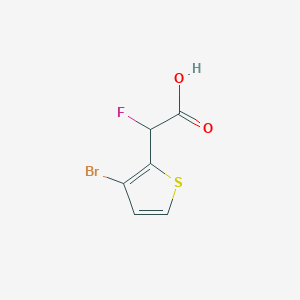
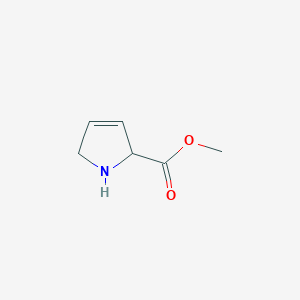
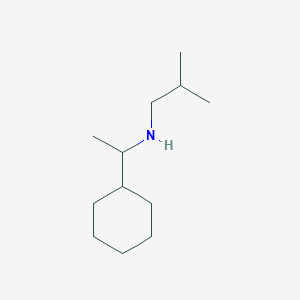
![4-Methyl-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13320222.png)
![6-methoxy-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13320228.png)
![4-[Amino(cyclopropyl)methyl]-2-chlorophenol](/img/structure/B13320234.png)


![4-[(azetidin-3-yloxy)methyl]-5-chloro-1,3-dimethyl-1H-pyrazole](/img/structure/B13320252.png)

![5-{[(2R)-2-hydroxypropyl]amino}pyridine-2-carbonitrile](/img/structure/B13320261.png)
